molecular formula C9H6FIN2O2 B1614204 Methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate CAS No. 885521-35-7

Methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate

Cat. No.: B1614204
CAS No.: 885521-35-7
M. Wt: 320.06 g/mol
InChI Key: PMZQFVMRZYNAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Structural Identification

The systematic IUPAC name for this compound is This compound , reflecting its substitution pattern on the indazole core. The molecular formula $$ \text{C}9\text{H}6\text{FIN}2\text{O}2 $$ corresponds to a molecular weight of 320.06 g/mol. Key structural features include:

  • A fused bicyclic system comprising a benzene ring (positions 1–6) and a pyrazole ring (positions 1, 2, 7, 8, 9).
  • Halogen substituents: fluorine at position 4 and iodine at position 3.
  • A methyl ester group at position 6, enhancing solubility in organic solvents.

The SMILES notation $$ \text{COC(=O)C1=CC(F)=C2C(I)=NNC2=C1 $$ and InChIKey $$ \text{PMZQFVMRZYNAJS-UHFFFAOYSA-N} $$ provide unambiguous representations of its connectivity.

Table 1: Structural and Molecular Data

Property Value
Molecular Formula $$ \text{C}9\text{H}6\text{FIN}2\text{O}2 $$
Molecular Weight 320.06 g/mol
IUPAC Name This compound
SMILES COC(=O)C1=CC(F)=C2C(I)=NNC2=C1
InChIKey PMZQFVMRZYNAJS-UHFFFAOYSA-N

Historical Context in Heterocyclic Chemistry Research

Indazoles were first synthesized by Emil Fischer in 1883 via thermal cyclization of ortho-hydrazinocinnamic acid. The introduction of halogen substituents, such as fluorine and iodine, emerged as a key strategy in the 20th century to modulate electronic and steric properties for drug discovery. This compound represents a modern iteration of these efforts, with its synthesis leveraging advances in:

  • Halogenation techniques : Selective iodination and fluorination methods enabled precise substitution at positions 3 and 4.
  • Cross-coupling reactions : The iodine atom serves as a reactive site for Suzuki-Miyaura and Ullmann couplings, facilitating derivatization.

Recent studies (2024–2025) emphasize its utility in constructing kinase inhibitors and fluorescent probes, underscoring its versatility.

Positional Isomerism in Halogenated Indazole Derivatives

The biological and chemical properties of indazole derivatives are highly sensitive to halogen positioning. A comparison of positional isomers reveals distinct behaviors:

Table 2: Impact of Halogen Positioning on Indazole Derivatives

Compound Halogen Positions Key Properties
This compound 4-F, 3-I High reactivity in cross-coupling
Methyl 5-fluoro-1H-indazole-6-carboxylate 5-F Enhanced metabolic stability
5-Fluoro-3-iodo-2H-indazole-6-carboxylic acid 5-F, 3-I Increased acidity (pKa ~3.2)

The 4-fluoro-3-iodo substitution in this compound creates a steric environment that favors ortho-directed metalation , a trait exploited in palladium-catalyzed reactions. In contrast, 5-fluoro isomers exhibit improved pharmacokinetic profiles due to reduced electron-withdrawing effects at the meta position.

Properties

IUPAC Name

methyl 4-fluoro-3-iodo-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FIN2O2/c1-15-9(14)4-2-5(10)7-6(3-4)12-13-8(7)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZQFVMRZYNAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C(=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646369
Record name Methyl 4-fluoro-3-iodo-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-35-7
Record name Methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-3-iodo-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-fluoro-3-iodo-1H-indazole Core

The key intermediate in the synthesis of methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate is 4-fluoro-3-iodo-1H-indazole , which is prepared via regioselective iodination of 4-fluoro-1H-indazole.

Method Summary:

  • Reagents: Iodine (I2), potassium hydroxide (KOH)
  • Solvent: N,N-dimethylformamide (DMF)
  • Conditions: Room temperature (20–25 °C), 2 hours stirring
  • Procedure: A solution of 4-fluoro-1H-indazole in DMF is treated with iodine and KOH under stirring. The reaction progress is monitored by TLC. Upon completion, the mixture is quenched with aqueous sodium bisulfite (NaHSO3) to remove excess iodine, followed by extraction with ethyl acetate. The organic layers are washed, dried, and concentrated to yield the iodinated product.
  • Yield: Typically 65–86.5% depending on scale and exact conditions.

Representative Data:

Parameter Value
Starting material 4-fluoro-1H-indazole (5 g)
Iodine amount 2 equiv (relative to indazole)
KOH amount Excess (3.6 equiv)
Solvent volume 80 mL DMF
Reaction time 2 h
Temperature Room temperature (20 °C)
Product yield 83–86.5%
Product appearance Yellow solid
LCMS (ESI) m/z Calc. 262; Found 263 [M+H]+

This iodination step is critical for selective substitution at the 3-position of the indazole ring, enabling further functionalization.

Pd(PPh3)4-Catalyzed Cross-Coupling Reactions for Functionalization

For further derivatization, including arylation or methylation at the nitrogen, palladium-catalyzed cross-coupling reactions are employed.

  • Pd(PPh3)4 Catalyst: Used for Suzuki-Miyaura coupling with arylboronic acids to introduce various aryl groups at the 3-position after iodination.
  • N-Methylation: Achieved by reaction with methyl iodide and KOH in acetone at 0 °C, yielding predominantly N-1 methylated products without N-2 isomers.

This methodology is adaptable to prepare methylated indazole derivatives with carboxylate esters, as demonstrated in the synthesis of related N-methyl-3-aryl indazoles.

Summary of Representative Synthesis Route for this compound

Step Reaction Conditions Yield (%) Notes
1 Iodination of 4-fluoro-1H-indazole I2, KOH, DMF, 20 °C, 2 h 83–86.5 Selective 3-iodo substitution
2 Directed lithiation and carboxylation n-BuLi, CO2, low temperature (typical) Variable Introduce carboxylic acid at 6-position
3 Esterification MeOH, acid catalyst or MeI/KOH, acetone, 0 °C 58–75 Formation of methyl ester
4 Optional N-methylation MeI, KOH, acetone, 0 °C 58–75 N-1 methylation without N-2 isomers

Detailed Experimental Findings and Notes

  • Iodination Reaction: The use of iodine and KOH in DMF provides a mild and efficient method for selective iodination at the 3-position of 4-fluoro-1H-indazole. The reaction is generally complete within 2 hours at room temperature, and the product can be isolated by extraction and washing steps. The iodinated intermediate is stable and suitable for further transformations.

  • Methylation Selectivity: Methylation of the indazole nitrogen occurs predominantly at the N-1 position under basic conditions with methyl iodide, which is thermodynamically favored. No N-2 methylated isomers are observed, simplifying purification and characterization.

  • Purification: Products are typically purified by silica gel column chromatography using ethyl acetate and hexane mixtures as eluents. Melting points and spectral data (IR, ^1H NMR, ^13C NMR, and LCMS) confirm the structure and purity of the compounds.

  • Spectral Characterization: Characteristic IR absorption bands for the indazole NH, aromatic C-H, C=N, and C-I bonds are observed. ^1H NMR signals include aromatic protons, NH proton, and methyl ester protons (singlet around δ 3.8–4.2 ppm). Mass spectrometry confirms molecular ion peaks consistent with calculated molecular weights.

Data Table: Key Reaction Conditions and Yields for 4-Fluoro-3-iodo-1H-indazole Preparation

Parameter Value
Starting Material 4-fluoro-1H-indazole (5.00 g, 36.73 mmol)
Iodine 18.64 g (73.46 mmol, 2 equiv)
Potassium Hydroxide (KOH) 7.73 g (137.7 mmol, ~3.6 equiv)
Solvent DMF (80 mL)
Temperature 20 °C (room temperature)
Reaction Time 2 hours
Work-up Quench with 10% NaHSO3, extraction with ethyl acetate, washing, drying
Product Yield 83–86.5%
Product Appearance Yellow solid
LCMS (ESI) m/z Calc. 262; Found 263 [M+H]+

Research Findings and Practical Considerations

  • The iodination step is highly efficient and reproducible, making it a reliable method for preparing the 3-iodoindazole intermediate.
  • The use of DMF as solvent facilitates solubility and reaction kinetics.
  • The methyl ester formation and N-methylation steps are well-established and yield products suitable for biological evaluation.
  • The synthetic route allows for subsequent Pd-catalyzed cross-coupling reactions to diversify the molecule for drug discovery purposes.
  • The described preparation methods are supported by spectral and chromatographic data, ensuring the structural integrity of the target compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its oxidation state and functional groups.

    Coupling Reactions: The iodine substituent makes the compound suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and palladium catalysts for coupling reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated or iodinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Medicinal Chemistry

Targeting Kinases
Methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate is primarily used as a building block in the development of pharmaceutical compounds that target specific kinase enzymes. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. The compound's structural features allow it to interact effectively with kinases such as chk1, chk2, and sgk, leading to potential therapeutic applications in cancer treatment.

Anticancer Activity
Research has demonstrated the compound's notable anticancer properties. In vitro studies showed that it induces apoptosis in breast cancer cell lines (e.g., 4T1 cells), with a dose-dependent increase in apoptotic cells observed at varying concentrations:

Concentration (mM)% Apoptotic Cells
03.7
115.0
553.2

This data indicates that this compound could be a promising candidate for further development as an anticancer agent.

Organic Synthesis

Building Block for Complex Molecules
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique chemical structure allows for the introduction of various functional groups, facilitating the creation of diverse derivatives with tailored properties for specific applications.

Material Science

Development of New Materials
this compound is also explored in material science for its potential use in developing materials with specific electronic or photophysical properties. Its unique molecular structure may lead to innovative applications in electronics or photonics, although further research is needed to fully understand its capabilities in this area .

Biological Studies

Biological Activity Research
The compound is utilized to study the biological activity of indazole derivatives and their potential therapeutic effects. Interaction studies focus on its binding affinity with biological targets such as enzymes or receptors, which are essential for understanding its mechanism of action and therapeutic uses. Techniques like molecular docking simulations are employed to assess these interactions.

Case Study 1: Anticancer Efficacy

A study published in Applied Sciences evaluated several indazole derivatives, including this compound, against cancer cell lines HCT-116 and MDA-MB-231. The results indicated that these derivatives exhibited mild to moderate anticancer activities, highlighting the importance of structural modifications for enhancing efficacy .

Case Study 2: Enzyme Inhibition

Research into the compound's enzyme inhibition properties revealed that specific substitutions on the indazole ring significantly enhance its inhibitory potency against targets like indoleamine 2,3-dioxygenase (IDO), which plays a role in cancer immune evasion. This underscores the potential of this compound in drug development aimed at modulating immune responses .

Mechanism of Action

The mechanism by which Methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate exerts its effects depends on its interaction with molecular targets. The presence of fluorine and iodine atoms can enhance its binding affinity to specific enzymes or receptors, influencing biological pathways. The compound may act as an inhibitor or activator, modulating the activity of its targets and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in halogen substitution, carboxylate positioning, or core heterocycle structure.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Key Features
Methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate Not explicitly listed C$9$H$5$FIN$2$O$2$ 310.06 F (4), I (3), COOCH$_3$ (6) Dual halogenation; potential for radiopharmaceuticals
Methyl 3-iodo-1H-indole-6-carboxylate 850374-98-0 C${10}$H$8$INO$_2$ 301.08 I (3), COOCH$_3$ (6) Indole core (vs. indazole); lacks fluorine
Methyl 4-chloro-1H-indazole-6-carboxylate 885519-19-7 C$9$H$7$ClN$2$O$2$ 226.62 Cl (4), COOCH$_3$ (6) Chlorine substitution at position 4
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate 1053656-54-4 C${11}$H${10}$F$3$N$2$O$_2$ 274.20 CF$3$ (6), COOCH$2$CH$_3$ (3) Trifluoromethyl group enhances lipophilicity
4-Fluoro-6-iodo-1H-indazole 887568-03-8 C$7$H$4$FIN$_2$ 262.02 F (4), I (6) Lacks carboxylate group; simpler structure

Key Differences and Implications

Halogenation Effects: The dual halogenation (F and I) in the target compound may enhance its reactivity in cross-coupling reactions compared to mono-halogenated analogs like Methyl 4-chloro-1H-indazole-6-carboxylate . Iodine’s large atomic radius also facilitates isotopic labeling for imaging studies. In contrast, 4-Fluoro-6-iodo-1H-indazole lacks the carboxylate group, reducing its solubility and limiting its utility in drug design .

Functional Group Positioning :

  • Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate demonstrates how trifluoromethyl groups at position 6 improve metabolic stability and membrane permeability, a feature absent in the target compound .

Biological Activity

Methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₆FIN₂O₂
  • CAS Number : 885521-35-7
  • Molecular Weight : 292.06 g/mol

The presence of fluorine and iodine substituents on the indazole ring is believed to enhance its biological activity by influencing its interaction with biological targets.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines, notably K562 cells. It does this by modulating the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax, leading to a decrease in anti-apoptotic signals and an increase in pro-apoptotic signals .
  • Cell Cycle Arrest : Studies have demonstrated that treatment with this compound results in cell cycle arrest at the G0/G1 phase. This was evidenced by increased proportions of cells in this phase following treatment, indicating a potential mechanism for inhibiting tumor growth .
  • Targeting p53/MDM2 Pathway : The compound appears to disrupt the balance between p53 and MDM2 proteins, leading to increased levels of p53, which promotes apoptosis and inhibits tumor progression .

Antitumor Activity

A series of studies have evaluated the antitumor efficacy of this compound:

Study Cell Line IC50 (µM) Mechanism
Study 1K5625.15Apoptosis induction via Bcl-2/Bax modulation
Study 2HCT116Not specifiedCell cycle arrest at G0/G1 phase
Study 3MM1.S0.64Antiproliferative activity

The IC50 value for K562 cells indicates that this compound is a potent inhibitor of cell proliferation, suggesting its potential as a therapeutic agent against leukemia .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituent Effects : The presence of halogen atoms (fluorine and iodine) has been shown to enhance binding affinity to target proteins, potentially increasing potency against cancer cell lines .
  • Functional Group Variations : Modifications at the carboxylate position can lead to variations in solubility and bioavailability, impacting overall efficacy .

Clinical Relevance

Recent studies have highlighted the importance of indazole derivatives in cancer therapy. For instance, compounds similar to this compound have been evaluated for their ability to inhibit specific kinases involved in tumor growth and metastasis. The findings suggest a promising avenue for further development into clinical candidates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis can be approached via cyclization of appropriately substituted precursors or through halogenation of pre-formed indazole scaffolds. For example, iodine introduction at the 3-position may involve electrophilic substitution under controlled acidic conditions. Heating under nitrogen with sodium metabisulfite (as in benzimidazole syntheses) could stabilize reactive intermediates . Solvent choice (e.g., dry DMF) and temperature optimization (40–120°C) are critical to minimize side reactions . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the esterified product.

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The fluorine atom induces splitting in adjacent proton signals (e.g., C4-F coupling with C5-H). The iodine atom at C3 deshields neighboring carbons, observable in ¹³C NMR.
  • 19F NMR : A singlet near -110 ppm confirms the fluorine substituent.
  • IR : Strong ester C=O stretching (~1700 cm⁻¹) and N-H indazole absorption (~3400 cm⁻¹).
  • HRMS : Exact mass matching the molecular formula (C₉H₆FINO₂) ensures purity. Compare with analogs like Methyl 6-fluoro-1H-indole-4-carboxylate, where molecular weight and fragmentation patterns are validated .

Q. What are the critical considerations for handling and storing this compound to ensure long-term stability?

  • Methodological Answer : Store in amber vials at -20°C under inert atmosphere (argon) to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong light, as iodine may undergo photodecomposition. Safety protocols from halogenated indazoles recommend using PPE (gloves, goggles) and fume hoods during handling .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl carboxylate group at the 6-position affect the compound's interaction with biological targets?

  • Methodological Answer : The electron-withdrawing carboxylate enhances electrophilicity at C3-I, facilitating nucleophilic aromatic substitution in drug design. Steric hindrance from the ester group may restrict binding to hydrophobic pockets in enzymes. Comparative studies on 6-nitroindazoles (e.g., 3-methyl-6-nitro-1H-indazole) suggest that substituent polarity modulates activity against kinases or receptors .

Q. What strategies are recommended for resolving contradictions in reported crystallographic data of halogenated indazole derivatives?

  • Methodological Answer : Use SHELX software for structure refinement, particularly for resolving disorder in halogen positions. Validate hydrogen bonding and π-stacking interactions against density functional theory (DFT) calculations. Cross-check with alternative programs (e.g., Olex2) to address discrepancies in bond lengths or angles .

Q. How can regioselective functionalization be achieved at the 3-position iodine atom of the indazole ring for further derivatization?

  • Methodological Answer : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, using iodine as a directing group. Optimize ligand choice (e.g., XPhos) and base (K₂CO₃) to prevent ester hydrolysis. For sterically hindered systems, microwave-assisted synthesis (100°C, 30 min) improves yields, as demonstrated in bromophenyl derivatives .

Q. In medicinal chemistry research, how does the introduction of fluorine and iodine substituents influence the bioactivity of indazole-based compounds?

  • Methodological Answer : Fluorine enhances metabolic stability and membrane permeability via C-F bond rigidity, while iodine provides a heavy atom for crystallography or radioimaging. Studies on 6-fluoroindazoles show improved selectivity for ATP-binding sites in kinases . Iodine’s polarizability may enhance π-stacking in DNA intercalation, as seen in nitroimidazole analogs .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound in various solvents?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Solvent effects (e.g., DMSO vs. THF) can be modeled using COSMO-RS. PubChem-derived parameters (e.g., logP, pKa) inform solubility and degradation pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the thermal stability of halogenated indazole carboxylates?

  • Methodological Answer : Conduct differential scanning calorimetry (DSC) under nitrogen to measure decomposition onset. Compare with literature analogs (e.g., Methyl 6-fluoro-1H-indole-4-carboxylate, which has a boiling point of 343.7°C ). Discrepancies may arise from impurities; validate purity via HPLC (C18 column, acetonitrile/water mobile phase).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.